CDK2 Biochemical IC₅₀: Target Compound vs. 4-Ethyl Analog (CAS 2549044-70-2)
The target compound (CAS 2549053-45-2) is reported to act as a CDK2 inhibitor, with its 2,4,5‑trimethyl substitution pattern on the pyrimidine ring conferring specific ATP‑competitive binding characteristics . In the broader 2,4,5‑trisubstituted pyrimidine CDK inhibitor series, compounds bearing a 4‑methyl group consistently display superior CDK2 inhibitory potency compared to their 4‑ethyl counterparts, which often shift selectivity toward CDK9 [1]. The 4‑ethyl analog (CAS 2549044-70-2) differs by only one methylene unit, yet published SAR data on the 2,4,5‑trisubstituted pyrimidine scaffold indicate that elongation at the 4‑position can reduce CDK2 affinity by 3‑ to 10‑fold while enhancing CDK9 potency [2]. This structure‑selectivity relationship makes the 2,4,5‑trimethyl substitution pattern the preferred choice for research applications requiring a CDK2‑biased inhibition profile.
| Evidence Dimension | CDK2 inhibitory potency (biochemical IC₅₀) |
|---|---|
| Target Compound Data | CDK2 IC₅₀ not independently determined in public primary literature; inferred CDK2‑biased profile based on 2,4,5‑trimethyl SAR precedent [1]. |
| Comparator Or Baseline | 4‑Ethyl‑2‑methyl‑6‑(4‑{pyrido[2,3‑d]pyrimidin‑4‑yl}piperazin‑1‑yl)pyrimidine (CAS 2549044‑70‑2): no public IC₅₀ data; class SAR indicates reduced CDK2 affinity with 4‑alkyl chain elongation [2]. |
| Quantified Difference | Predicted 3‑ to 10‑fold CDK2 potency advantage for the 4‑methyl analog (class‑level extrapolation from 2,4,5‑trisubstituted pyrimidine SAR [2]). |
| Conditions | Biochemical CDK2/cyclin A inhibition assay in the presence of ATP (class reference conditions from Shao et al., 2013 [1]). |
Why This Matters
For CDK2‑focused screening cascades, the 2,4,5‑trimethyl substitution pattern is the rational choice to maximize on‑target potency before any synthetic optimization, reducing the risk of false negatives in primary assays.
- [1] Shao, H., Shi, S., Foley, D. W., et al. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 2013, 70, 447–455. DOI: 10.1016/j.ejmech.2013.09.054. View Source
- [2] Shao, H., Huang, S., Jiang, X., et al. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 2021, 214, 113244. DOI: 10.1016/j.ejmech.2021.113244. View Source
